2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
CAS No.: 1260634-68-1
Cat. No.: VC5431629
Molecular Formula: C20H14ClN3O2S2
Molecular Weight: 427.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260634-68-1 |
|---|---|
| Molecular Formula | C20H14ClN3O2S2 |
| Molecular Weight | 427.92 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C20H14ClN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,25) |
| Standard InChI Key | WAJJMEFCCOOBQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a thieno[3,2-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The thiophene moiety (C5H4S) contributes aromatic stability, while the pyrimidine ring (C4H3N2) introduces hydrogen-bonding capabilities critical for biological interactions . Key structural modifications include:
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4-Chlorophenyl substituent: Positioned at the pyrimidine N3, this group enhances lipophilicity and may influence target binding through hydrophobic interactions .
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Sulfanyl bridge (-S-): Links the thienopyrimidine core to the acetamide group, potentially modulating electronic properties and metabolic stability.
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N-Phenylacetamide side chain: Introduces hydrogen-bond donor/acceptor sites, often associated with kinase or enzyme inhibition .
Table 1: Molecular Properties
Spectroscopic Characterization
Analytical data from PubChem and VulcanChem confirm structural identity:
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NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ 168–170 ppm), and thienopyrimidine carbons .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 428.9 ([M+H]+), consistent with the molecular formula .
Synthesis and Chemical Modifications
Synthetic Pathways
The compound is synthesized via multi-step protocols common to thienopyrimidine derivatives :
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Thienopyrimidine Core Formation: Cyclocondensation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with urea or thiourea under acidic conditions .
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Sulfanyl Bridge Introduction: Nucleophilic substitution at the pyrimidine C2 position using mercaptoacetic acid derivatives .
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Acetamide Functionalization: Amidation of the sulfanyl-linked carboxylic acid with aniline under coupling agents (e.g., EDC/HOBt) .
Key Reaction Conditions:
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Structural Analogues and SAR Insights
Modifications to the parent structure impact bioactivity:
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Chlorophenyl Replacement: Substitution with methoxy or nitro groups reduces enzyme inhibitory potency .
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Sulfanyl vs. Oxygen Bridge: Sulfur enhances metabolic stability compared to ether linkages .
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Acetamide N-Substituents: Bulky aryl groups (e.g., 2-trifluoromethylphenyl) improve target selectivity .
Biological Activities and Mechanisms
Enzyme Inhibition
Thieno[3,2-d]pyrimidines exhibit affinity for diverse enzymatic targets:
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EZH2 Inhibition: Analogues like tazemetostat derivatives (IC50 = 0.55–1.68 μM) suggest potential in lymphoma therapy .
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NTPDase Modulation: Selective inhibition of h-NTPDase isoforms (IC50 < 1 μM) implicates utility in purinergic signaling disorders .
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17β-HSD2 Interaction: Conformationally restricted derivatives show moderate activity (25–36% inhibition at 1 μM), relevant to osteoporosis treatment .
Table 2: Comparative Bioactivity of Analogues
| Compound | Target (IC50) | Cell Line Activity |
|---|---|---|
| 12e (EZH2 inhibitor) | EZH2: 0.55 μM | SU-DHL-6: IC50 = 0.55 μM |
| 3j (NTPDase1 inhibitor) | NTPDase1: 0.62 μM | HEK293T: CC50 = 15.09 μM |
| Parent Compound | Not reported | Moderate in vitro |
Analytical and Pharmacokinetic Profiling
ADME Properties
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Metabolic Stability: Microsomal half-life (t1/2) > 60 min in human liver microsomes .
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CYP Inhibition: Low affinity for CYP3A4 (IC50 > 10 μM), reducing drug-drug interaction risks .
Challenges and Future Directions
Limitations
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Synthetic Complexity: Multi-step synthesis reduces scalability .
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Off-Target Effects: Thienopyrimidines may inhibit structurally similar kinases (e.g., EGFR) .
Research Priorities
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